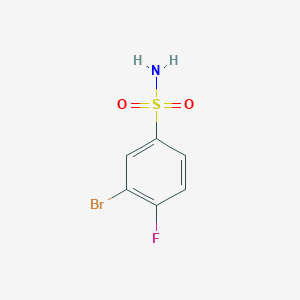
3-溴-4-氟苯磺酰胺
描述
3-Bromo-4-fluorobenzenesulfonamide is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which is similar to 3-Bromo-4-fluorobenzenesulfonamide, is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .Chemical Reactions Analysis
The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Physical and Chemical Properties Analysis
The Gibbs free energy of the compound is -2346961.21 kcal/mol, the relative Gibbs free energy is 0.0314 kcal/mol, and the Boltzmann weighting factor is 19.72% .科学研究应用
分子结构和光谱学
- 一项关于对位卤代苯磺酰胺(包括 4-溴苯磺酰胺)的理论研究,使用从头算哈特里-福克和密度泛函理论突出了它们的结构性质。该研究将振动频率和核磁共振化学位移与实验数据进行了比较,表明卤素取代基对光谱中苯磺酰胺带的影响 (Karabacak, Cinar, Çoruh, & Kurt, 2009)。
氟化反应
- 对 N-氟代苯磺酰胺(包括具有不同取代基的变体)的研究证明了它们在手性钯配合物催化的 2-羟吲哚对映选择性氟化中的作用。这表明它们在合成 3-氟-2-羟吲哚中的潜力,展示了取代基调谐在氟化反应中的重要性 (Wang, Li, Hu, Yang, Wu, & He, 2014)。
光动力治疗应用
- 一项关于用苯磺酰胺衍生物基团取代的新型锌酞菁的研究证明了其高单线态氧量子产率。这表明其作为 II 型光敏剂在通过光动力治疗治疗癌症中的潜力,突出了苯磺酰胺衍生物在医学应用中的重要性 (Pişkin, Canpolat, & Öztürk, 2020)。
酶抑制研究
- 一项关于 4-氟苯磺酰胺与人碳酸酐酶结合的研究表明其作为抑制剂的作用,每摩尔酶结合两摩尔的抑制剂的化学计量。这项研究有助于理解此类抑制剂和酶之间的相互作用,这与生物医学研究相关 (Dugad & Gerig, 1988)。
抗凝血特性
- 苯磺酰胺衍生物(包括卤代化合物)表现出显着的抗凝血特性。这项研究表明这些衍生物在开发用于心血管疾病和糖尿病相关并发症的新药方面的潜力 (Markowicz-Piasecka, Sikora, Zajda, & Huttunen, 2019)。
作用机制
Target of Action
3-Bromo-4-fluorobenzenesulfonamide is a type of sulfonamide, a class of compounds that have been used as antibacterial drugs for decades . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, making 3-Bromo-4-fluorobenzenesulfonamide a potentially effective therapeutic agent.
Mode of Action
The interaction of 3-Bromo-4-fluorobenzenesulfonamide with its targets involves competitive antagonism and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This interaction results in the inhibition of bacterial growth, thereby exhibiting its antibacterial properties.
Biochemical Pathways
The action of 3-Bromo-4-fluorobenzenesulfonamide affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, leading to their inability to reproduce and grow. The downstream effects of this action include the reduction of bacterial populations, contributing to the treatment of bacterial infections.
Pharmacokinetics
It is known that sulfonamides, in general, have high gi absorption . They are also known to be BBB permeant, indicating that they can cross the blood-brain barrier . These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of 3-Bromo-4-fluorobenzenesulfonamide’s action primarily involve the inhibition of bacterial DNA synthesis . This results in the prevention of bacterial growth and reproduction at the cellular level. Consequently, this leads to a reduction in bacterial populations, contributing to the alleviation of bacterial infections.
安全和危害
The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .
生化分析
Biochemical Properties
3-Bromo-4-fluorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as carbonic anhydrase and dihydropteroate synthase. These interactions are typically characterized by the binding of the sulfonamide group to the active site of the enzyme, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, including those involved in the synthesis of nucleotides and the regulation of pH in cells .
Cellular Effects
The effects of 3-Bromo-4-fluorobenzenesulfonamide on cells are diverse and depend on the type of cell and the concentration of the compound. In general, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacterial cells by interfering with folate synthesis, which is essential for DNA replication and cell division. In mammalian cells, 3-Bromo-4-fluorobenzenesulfonamide can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromo-4-fluorobenzenesulfonamide exerts its effects primarily through the inhibition of enzyme activity. The sulfonamide group of the compound binds to the active site of target enzymes, preventing the binding of natural substrates. This competitive inhibition can lead to a decrease in the production of essential biomolecules, such as nucleotides and amino acids. Additionally, 3-Bromo-4-fluorobenzenesulfonamide can induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-fluorobenzenesulfonamide can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 3-Bromo-4-fluorobenzenesulfonamide can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-fluorobenzenesulfonamide in animal models vary with dosage. At low doses, the compound can inhibit enzyme activity without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve a therapeutic effect, while higher concentrations can lead to toxicity .
Metabolic Pathways
3-Bromo-4-fluorobenzenesulfonamide is involved in several metabolic pathways, primarily through its interactions with enzymes. It can inhibit the activity of enzymes involved in folate synthesis, leading to a decrease in the production of nucleotides. Additionally, the compound can affect the activity of enzymes involved in the regulation of pH and ion balance in cells. These interactions can alter metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-fluorobenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and can accumulate in specific tissues, such as the liver and kidneys. The distribution of 3-Bromo-4-fluorobenzenesulfonamide within the body can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 3-Bromo-4-fluorobenzenesulfonamide can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The localization of 3-Bromo-4-fluorobenzenesulfonamide within the cell can also impact its interactions with other biomolecules and its overall efficacy .
属性
IUPAC Name |
3-bromo-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFDCBQJDNZLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol](/img/structure/B1406874.png)
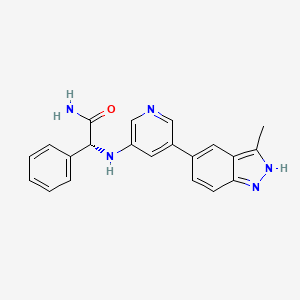
![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)
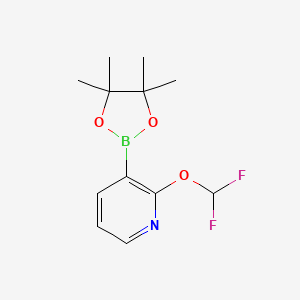
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)
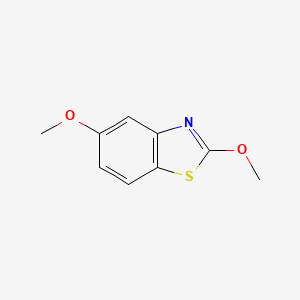
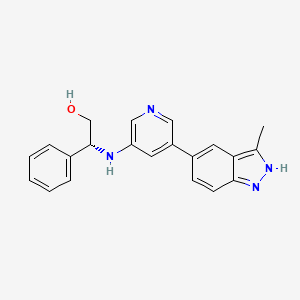
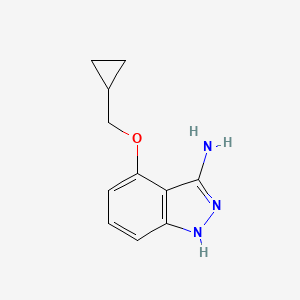

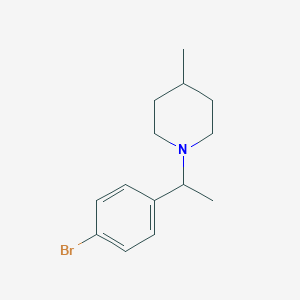
![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
